molecular formula C18H15N5O2S2 B2661134 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1797579-70-4

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2661134
CAS No.: 1797579-70-4
M. Wt: 397.47
InChI Key: GYOOENWHRPICKS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzo[c][1,2,5]thiadiazole core fused with a piperidin-1-yl methanone group and a thiophen-3-yl-substituted 1,3,4-oxadiazole moiety. Its structural complexity arises from the combination of electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole and 1,3,4-oxadiazole) and a piperidine scaffold, which may confer unique electronic and steric properties. Such compounds are often investigated for applications in medicinal chemistry, materials science, or as intermediates in organic synthesis.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c24-18(11-3-4-14-15(8-11)22-27-21-14)23-6-1-2-12(9-23)16-19-20-17(25-16)13-5-7-26-10-13/h3-5,7-8,10,12H,1-2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOOENWHRPICKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route may include:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors such as ortho-diamines with sulfur sources under oxidative conditions.

    Synthesis of the 1,3,4-Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The thiophene and piperidine moieties are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final Assembly: The final step involves the coupling of the benzo[c][1,2,5]thiadiazole and 1,3,4-oxadiazole intermediates under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Coupling Reagents: Palladium catalysts (Pd(PPh3)4), boronic acids, stannanes

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. It interacts with various enzymes and proteins involved in cellular signaling pathways, potentially influencing gene expression and cellular proliferation. The compound's ability to modulate enzyme activity makes it a candidate for further pharmacological investigations aimed at cancer treatment.

Antibacterial Properties

Research has indicated that derivatives of benzo[c][1,2,5]thiadiazole compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antibacterial agents .

Drug Design

The unique structural features of benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone allow it to be used as a scaffold in drug design. Its interactions with biomolecules can be optimized for developing new therapeutic agents targeting specific diseases .

Organic Electronics

The electron-rich nature of this compound makes it suitable for applications in organic electronics. Its structural properties can be exploited in the design of organic semiconductors and photovoltaic devices. The incorporation of thiophene rings enhances charge transport properties, which is essential for efficient electronic applications.

Fluorescent Probes

Due to its fluorescence properties, this compound can serve as a probe in bioimaging applications. The ability to visualize biological processes in real-time makes it a valuable tool in cellular biology and medical diagnostics.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of benzo[c][1,2,5]thiadiazol derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents. This study highlights the potential of these compounds in developing novel cancer therapies.

Case Study 2: Antibacterial Screening

In another investigation, a series of thiophene-substituted benzo[c][1,2,5]thiadiazole compounds were synthesized and screened for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant antibacterial effects compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The compound’s heterocyclic rings could facilitate interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in Molecules (2012) and other sources. Below is a comparative analysis based on substituent variations, physicochemical properties, and functional group contributions:

Core Heterocyclic Systems
  • Target Compound: Contains a benzo[c][1,2,5]thiadiazole fused to a 1,3,4-oxadiazole via a piperidine linker.
  • Analogues (4d–4k) : Feature benzo[d]thiazol-2(3H)-one cores linked to 1,3,4-oxadiazoles with varying aryl substituents (e.g., p-tolyl, 3-chlorophenyl) . These lack the thiadiazole system but retain the oxadiazole-piperidine framework, emphasizing substituent-driven property modulation.
Physicochemical Properties
Compound (Reference) Core Structure Substituent on Oxadiazole Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound Benzo[c]thiadiazole Thiophen-3-yl N/A N/A Not reported in evidence
4d Benzo[d]thiazol-2(3H)-one p-Tolyl 78.5 165–167 IR: 1710 cm⁻¹ (C=O); NMR: δ 2.35 (s, 3H, CH₃)
4i Benzo[d]thiazol-2(3H)-one 3-Chlorophenyl 85.8 171–173 IR: 1705 cm⁻¹ (C=O); NMR: δ 7.45 (m, Ar-H)
4k Benzo[d]thiazol-2(3H)-one 3-Fluorophenyl 87.5 174–176 IR: 1698 cm⁻¹ (C=O); NMR: δ 7.32 (m, Ar-H)

Key Observations :

  • Yields : Analogues (4d–4k) exhibit high yields (78.5–90.2%), suggesting efficient synthetic routes for oxadiazole derivatives . The target compound’s synthetic feasibility remains unconfirmed.
  • Melting Points : Derivatives with electron-withdrawing substituents (e.g., Cl, F in 4i and 4k) show higher melting points than alkyl-substituted analogues (e.g., 4d), likely due to enhanced intermolecular interactions .
  • Spectral Signatures : The C=O stretch in IR (~1700 cm⁻¹) and aryl proton signals in NMR are consistent across analogues, indicating structural reliability .
Functional Group Contributions
  • Thiophen-3-yl vs.
  • Piperidine Methanone Linker: Present in both the target compound and analogues (e.g., 4h–4k), this group likely contributes to conformational flexibility and hydrogen-bonding capacity .

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound integrates multiple heterocyclic structures, which contribute to its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OS2C_{16}H_{15}N_{3}OS_{2}, with a molecular weight of approximately 329.4 g/mol. The structure features a benzo[c][1,2,5]thiadiazole core linked to a thiophene and an oxadiazole moiety through a piperidine ring. This unique arrangement allows for various interactions with biological targets.

Biological Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities including:

  • Anticancer : In vitro studies have demonstrated that derivatives with oxadiazole structures can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives showed IC50 values around 92.4 µM across multiple cancer types including colon and lung cancers .
  • Antimicrobial : Some studies have reported moderate antimicrobial activity against bacterial pathogens, although effectiveness varies depending on the specific derivative and target organism .
  • Anti-inflammatory : The compound has been noted to influence pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:

  • Enzyme Inhibition : The oxadiazole derivatives have shown inhibitory effects against several enzymes including:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC)
    These interactions suggest potential applications in cancer therapy and other diseases where these enzymes play a critical role .
  • Cell Signaling Modulation : The compound influences signaling pathways related to cell proliferation and apoptosis. It has been observed to alter gene expression profiles in treated cells, leading to reduced viability in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of benzo[c][1,2,5]thiadiazol derivatives:

StudyFindings
PubMed Central (2020)Demonstrated anticancer properties in vitro against various mammalian cell lines with significant cytotoxicity observed .
SciELO (2024)Investigated anti-inflammatory effects showing modulation of IL-6 and TNF-α release in response to treatment .
MDPI (2023)Reported on the synthesis and bio-evaluation of related compounds highlighting their enzyme inhibition capabilities .

Synthetic Routes

The synthesis of benzo[c][1,2,5]thiadiazol derivatives typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the benzo[c][1,2,5]thiadiazole core.
  • Introduction of thiophene and oxadiazole moieties.
  • Attachment of the piperidine ring through nucleophilic substitution reactions.

Common reagents include sodium hydride for base catalysis and solvents like DMF for reaction facilitation.

Q & A

Basic Synthesis and Characterization

Q1: What is the standard synthetic route for preparing Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone? Methodological Answer: The synthesis typically involves:

Intermediate Formation : Reacting a benzo[c][1,2,5]thiadiazole carbonyl chloride with a piperidine derivative bearing a 1,3,4-oxadiazole-thiophene substituent.

Cyclization : Utilizing acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the oxadiazole ring, as demonstrated in analogous thiourea-to-oxadiazole transformations .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) for isolation.
Key Tools : TLC monitoring, IR for carbonyl confirmation, and NMR for structural validation .

Structural Confirmation

Q2: How is the molecular structure of this compound confirmed? Methodological Answer :

  • 1H/13C NMR : Assign peaks for the benzo[c]thiadiazole (δ ~7.5–8.5 ppm for aromatic protons) and piperidine (δ ~2.5–3.5 ppm for methylene groups) .
  • HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

Biological Activity Screening

Q3: What methodologies are used to evaluate the biological activity of this compound? Methodological Answer :

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence/colorimetric readouts .

Advanced Synthesis: Reaction Optimization

Q4: How can reaction yields be improved during oxadiazole formation? Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for cyclization efficiency .
  • Stoichiometry Adjustment : Optimize molar ratios of aryl isothiocyanate to amine intermediates to minimize side products .

Stereochemical Analysis

Q5: How is stereochemistry resolved in the piperidine and oxadiazole moieties? Methodological Answer :

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) .
  • NOESY NMR : Detect spatial proximity of protons to confirm axial/equatorial substituents on the piperidine ring .

Data Contradiction Analysis

Q6: How to resolve discrepancies in reported biological activity data for similar compounds? Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the thiophene ring may enhance antimicrobial activity) .
  • Assay Variability : Control for differences in microbial strains, cell lines, or incubation conditions .

Computational Modeling

Q7: What computational methods predict binding modes or stability? Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .
  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps for stability predictions .

Stability and Degradation

Q8: How is the compound’s stability under different storage conditions assessed? Methodological Answer :

  • Accelerated Degradation Studies : Expose to heat (40°C), humidity (75% RH), or light (ICH Q1B guidelines) for 4 weeks .
  • HPLC Purity Monitoring : Track degradation products (e.g., hydrolysis of the oxadiazole ring) .

Scale-Up Challenges

Q9: What are critical considerations for scaling up synthesis? Methodological Answer :

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for easier waste management .
  • Purification : Transition from column chromatography to recrystallization for cost-effective isolation .

Toxicity Profiling

Q10: How is in vitro toxicity evaluated for this compound? Methodological Answer :

  • hERG Assay : Patch-clamp testing to assess cardiac toxicity risks .
  • Hepatotoxicity Screening : Use HepG2 cells to measure ALT/AST release post-treatment .

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